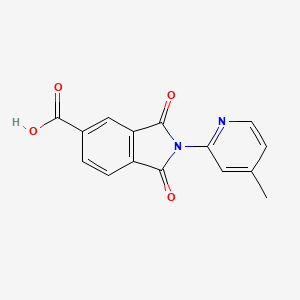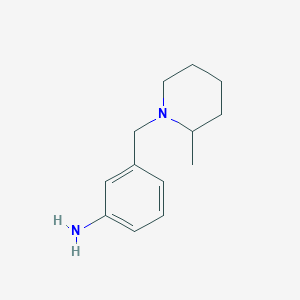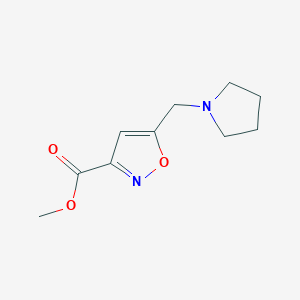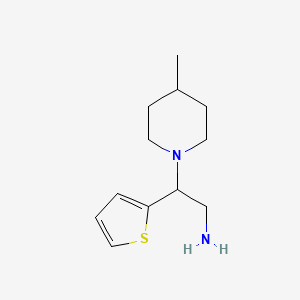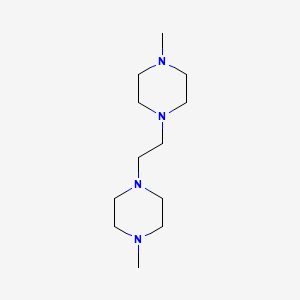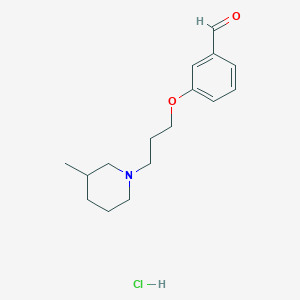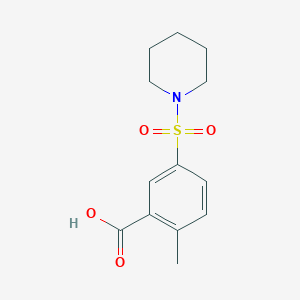
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is a benzonitrile compound with the molecular formula C12H11F3N2O . It has an intramolecular C—H⋯F hydrogen bond that generates an S(7) ring motif . The trifluoromethyl group is disordered over two orientations with a refined occupancy ratio of 0.549:0.451 . The morpholine ring adopts a chair conformation .
Molecular Structure Analysis
The morpholine ring in the molecule adopts a chair conformation . The benzene ring and the mean plane of the morpholine ring make a dihedral angle of 58.04° with each other . In the crystal, molecules are connected by intermolecular C—H⋯F and C—H⋯O interactions to form R 2 2(8) ring motifs .Physical And Chemical Properties Analysis
The molecular weight of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is 256.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile, focusing on six unique fields:
Medicinal Chemistry
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Its unique structure, featuring a trifluoromethyl group and a morpholine ring, makes it a valuable scaffold for designing new drugs. Researchers explore its applications in developing inhibitors for various enzymes and receptors, aiming to treat diseases such as cancer, inflammation, and neurological disorders .
Agrochemical Development
In agrochemical research, this compound is investigated for its potential as a pesticide or herbicide. The trifluoromethyl group enhances the compound’s stability and bioactivity, making it a promising candidate for protecting crops against pests and diseases. Studies focus on its efficacy, environmental impact, and safety for non-target organisms .
Material Science
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile: is also explored in material science for its role in developing advanced materials. Its unique chemical properties are leveraged to create polymers and coatings with enhanced durability, chemical resistance, and thermal stability. These materials find applications in various industries, including electronics, automotive, and aerospace .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Researchers focus on optimizing synthesis routes and exploring new reactions involving this compound .
Environmental Chemistry
Environmental chemists study 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile for its potential impact on the environment. Research includes its degradation pathways, persistence in soil and water, and potential toxicity to aquatic and terrestrial organisms. Understanding these factors is crucial for assessing the environmental risks associated with its use in various applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-9(8-16)6-11(7-10)17-1-3-18-4-2-17/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWUKBDRQVBLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455511 | |
| Record name | 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
CAS RN |
220954-14-3 | |
| Record name | 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)
![4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3023040.png)
